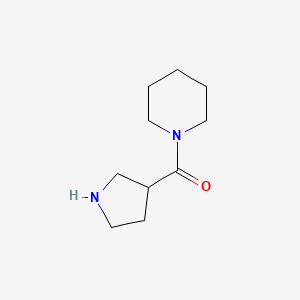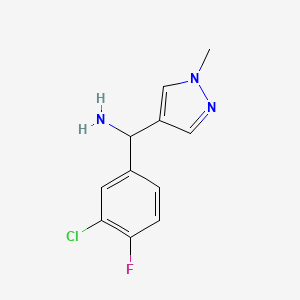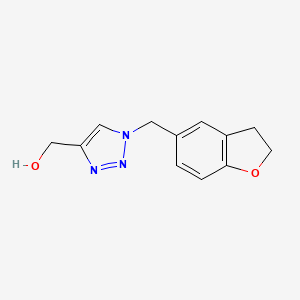
(1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
The compound contains a 2,3-dihydrobenzofuran ring, a 1,2,3-triazole ring, and a methanol group. The 2,3-dihydrobenzofuran is a type of benzofuran, which is a heterocyclic compound . The 1,2,3-triazole ring is a type of triazole, which is a class of five-membered ring compounds with three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the methanol group might be deprotonated under basic conditions, and the 1,2,3-triazole ring might participate in click reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar methanol group might make the compound soluble in polar solvents .Scientific Research Applications
Antimicrobial Activity
A notable application of compounds similar to (1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is in the area of antimicrobial activity. For example, a study by Sunitha et al. (2017) synthesized a series of novel benzofuran based 1,2,3-triazoles using a click chemistry approach, which demonstrated significant antimicrobial activity (Sunitha et al., 2017). Similarly, Bekircan et al. (2015) synthesized novel heterocyclic compounds derived from triazole precursors, which showed promising results in lipase and α-glucosidase inhibition (Bekircan et al., 2015).
Synthesis and Structural Studies
The synthesis of triazole derivatives and their structural characterization is another area of application. For instance, Cao et al. (2008) synthesized and characterized (3,5-Aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3- triazol-4-yl)methanones, which involved Dimroth rearrangement (Cao et al., 2008). Additionally, Ohta et al. (1987) explored the synthesis of imidazole derivatives, including (1-methyl-1H-imidazol-2-yl)methanol derivatives, highlighting their potential as intermediates in various chemical reactions (Ohta et al., 1987).
Inhibitory and Biological Activities
Compounds structurally related to this compound have been studied for their inhibitory and biological activities. Jiang et al. (2011) reported on isatin 1,2,3-triazoles as potent inhibitors against caspase-3 (Jiang et al., 2011). Furthermore, Pandya et al. (2019) investigated the in silico drug-likeness and in vitro microbial activity of benzo[d][1,2,3]triazole derivatives, offering insights into their potential medicinal applications (Pandya et al., 2019).
Catalytic and Reaction Applications
The use of triazole compounds in catalytic processes and chemical reactions is another area of significant interest. Ozcubukcu et al. (2009) described a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure (Ozcubukcu et al., 2009).
Photoluminescent Properties
Tenne et al. (2015) investigated the photoluminescent properties of platinum(II) complexes with dibenzofuranyl-1,2,4-triazol-5-ylidene ligands, revealing insights into the luminescent behavior of these types of compounds (Tenne et al., 2015).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be used as a drug, the mechanism of action would depend on the biological target of the compound.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-8-11-7-15(14-13-11)6-9-1-2-12-10(5-9)3-4-17-12/h1-2,5,7,16H,3-4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEZQUCFAHIWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



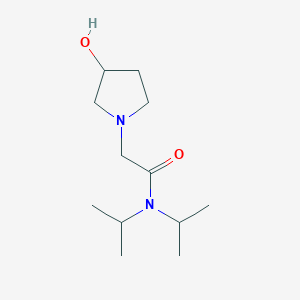

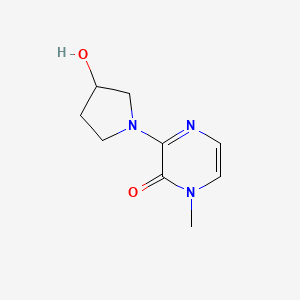

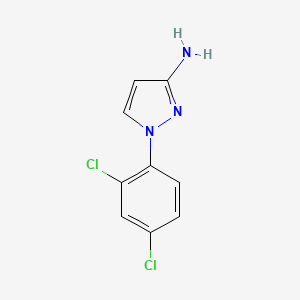
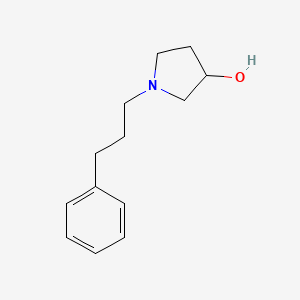
![1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489018.png)

![1-[(Cyclopentylamino)methyl]cyclopentan-1-ol](/img/structure/B1489024.png)

